3,4-dichloro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
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Description
The compound “3,4-dichloro-N’-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide” is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidine ring, a benzohydrazide group, and a m-tolyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as pyrido[2,3-d]pyrimidines, are synthesized through various methods. For example, 5-acetyl-4-aminopyrimidines, when acylated with carboxylic anhydrides or acid chlorides and heated under reflux with MeONa in BuOH, transform into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidine ring is a fused ring system that is part of many biologically active compounds .Scientific Research Applications
Anticancer and Anti-inflammatory Applications
- Pyrazolopyrimidines derivatives have been synthesized and evaluated for their cytotoxicity against cancer cell lines and for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammation. These compounds exhibit promising anticancer and anti-inflammatory activities, highlighting their potential in developing therapeutic agents (Rahmouni et al., 2016).
Antimicrobial Applications
- Novel pyrazolo[3,4-d]pyrimidine-based inhibitors have been designed to target DNA polymerase III of Staphylococcus aureus, demonstrating significant antimicrobial activities against Gram-positive bacteria. These findings suggest a new class of antimicrobials with potential for treating bacterial infections (Ali et al., 2003).
COX-2 Selective Inhibition for Anti-inflammatory Therapy
- The pyrazolo[3,4-d]pyrimidine system has been explored for its COX-2 selective inhibitory activity, offering a pathway to develop new anti-inflammatory drugs. Molecular modeling studies confirmed the biological results, underscoring the therapeutic potential of these derivatives (Raffa et al., 2009).
Cognitive Impairment Treatment in Neurodegenerative and Neuropsychiatric Diseases
- A series of 3-aminopyrazolo[3,4-d]pyrimidinones were optimized as inhibitors of phosphodiesterase 1 (PDE1), with one compound, ITI-214, showing efficacy in vivo and currently in clinical development. This work presents a promising approach for treating cognitive deficits associated with disorders like schizophrenia and Alzheimer's disease (Li et al., 2016).
Antiproliferative and Antiviral Activities
- Synthesis of glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and related derivatives demonstrated inhibition of cancer cell proliferation and showed significant antiviral activities, particularly against the H5N1 subtype of the influenza virus. These compounds offer a foundation for developing new antiproliferative and antiviral agents (Atta et al., 2019).
Properties
IUPAC Name |
3,4-dichloro-N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N6O/c1-11-3-2-4-13(7-11)27-18-14(9-24-27)17(22-10-23-18)25-26-19(28)12-5-6-15(20)16(21)8-12/h2-10H,1H3,(H,26,28)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZMQWLYGPOKDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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